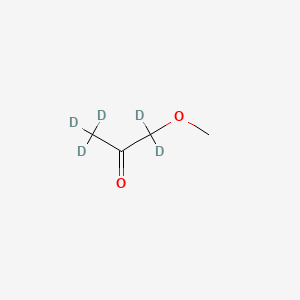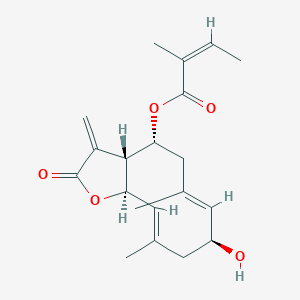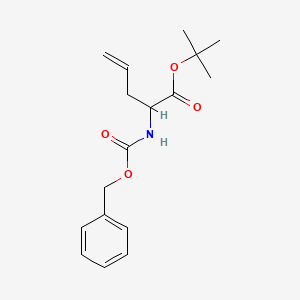
N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester is a compound used primarily in peptide synthesis as a protecting group for amines. Protecting groups are essential in organic synthesis to prevent certain functional groups from reacting under specific conditions, allowing for selective reactions to occur elsewhere on the molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester typically involves the protection of the amino group of L-allylglycine with a benzyloxycarbonyl (Cbz) group and the carboxyl group with a tert-butyl ester. The process can be summarized as follows:
Protection of the Amino Group: The amino group of L-allylglycine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
Protection of the Carboxyl Group: The carboxyl group is protected by converting it into a tert-butyl ester using tert-butyl alcohol and a strong acid like sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC)
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to improve efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester undergoes several types of chemical reactions, including:
Hydrogenation: The benzyloxycarbonyl group can be removed via catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Acidolysis: The tert-butyl ester can be cleaved using strong acids like trifluoroacetic acid (TFA).
Substitution: The allyl group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Catalytic Hydrogenation: Pd-C, H2
Acidolysis: TFA, methanol
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Deprotected Amino Acid: Removal of the Cbz group yields L-allylglycine.
Deprotected Carboxyl Group: Cleavage of the tert-butyl ester yields the free carboxylic acid
Aplicaciones Científicas De Investigación
N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester is widely used in scientific research, particularly in the fields of:
Mecanismo De Acción
The mechanism of action of N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester involves its role as a protecting group. The benzyloxycarbonyl group protects the amino group by forming a stable carbamate linkage, which can be selectively removed under mild conditions. The tert-butyl ester protects the carboxyl group and can be cleaved using strong acids .
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyloxycarbonyl-L-serine benzyl ester
- N-Benzyloxycarbonyl-L-cysteine benzyl ester
- N-Benzyloxycarbonyl-L-tryptophan benzyl ester
Uniqueness
N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester is unique due to its allyl side chain, which provides additional reactivity and versatility in synthetic applications. This distinguishes it from other similar compounds that may lack the allyl functionality .
Propiedades
IUPAC Name |
tert-butyl 2-(phenylmethoxycarbonylamino)pent-4-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-5-9-14(15(19)22-17(2,3)4)18-16(20)21-12-13-10-7-6-8-11-13/h5-8,10-11,14H,1,9,12H2,2-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKSYJSWEXJTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC=C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

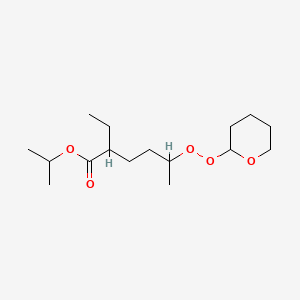

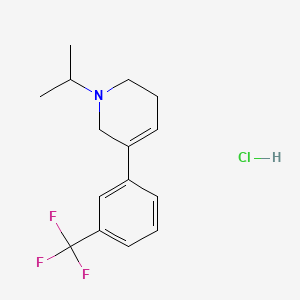
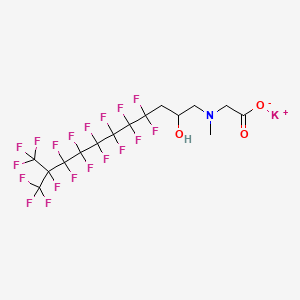
![2-[4-[3-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B13409617.png)
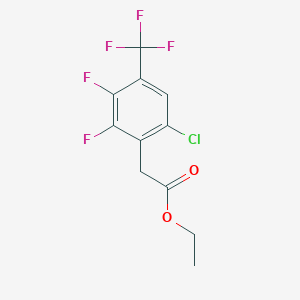

![Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI)](/img/structure/B13409638.png)

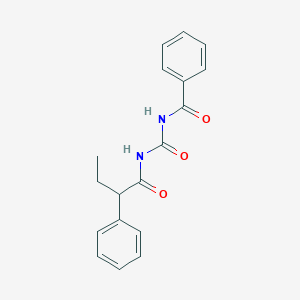
![(10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13409656.png)
